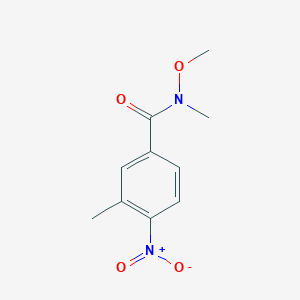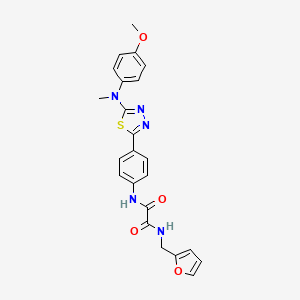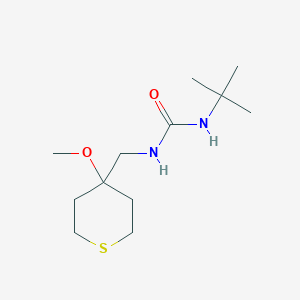
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, commonly known as MTU, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTU belongs to the class of urea derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Substitution Reactions
Research by Smith et al. (2013) explores the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which are chemically related to the compound . This study highlights the utility of these compounds in synthetic chemistry, particularly in the selective lithiation and subsequent reaction with electrophiles to produce substituted products. Such processes are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Modifications for Biological Activity
Mishra, Flaig, and Soechtig (1980) investigated the effect of various quinoid and phenolic compounds, including structures related to tert-butyl groups, on soil enzymes and plant growth. This research can offer insights into how modifications of urea compounds might impact their biological activity, potentially relevant in agricultural chemistry for the development of fertilizers and growth regulators (Mishra, Flaig, & Soechtig, 1980).
Cyclodextrin Complexation and Molecular Devices
Lock et al. (2004) explored the complexation of a stilbene derivative with cyclodextrin, involving a tert-butyl group, and the self-assembly of molecular devices. This study underscores the importance of urea derivatives in the formation of supramolecular structures, which have applications ranging from drug delivery systems to the development of nanoscale devices (Lock, May, Clements, Lincoln, & Easton, 2004).
Antiarrhythmic and Hypotensive Activity
Chalina, Chakarova, and Staneva (1998) synthesized new 1,3-disubstituted ureas and evaluated them for antiarrhythmic and hypotensive properties. This indicates the potential medical applications of urea derivatives in the development of therapeutic agents for cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998).
Synthesis and Chemical Properties
Research involving the synthesis and study of chemical properties of urea derivatives, as seen in the works by Snider and Duvall (2005), provides foundational knowledge on the chemical behavior and reactivity of these compounds. Such information is crucial for designing new materials and drugs with specific functions (Snider & Duvall, 2005).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-11(2,3)14-10(15)13-9-12(16-4)5-7-17-8-6-12/h5-9H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRPVZRWBGZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2888959.png)

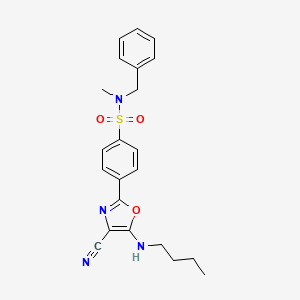
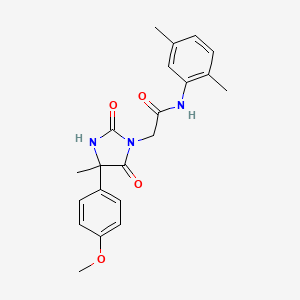
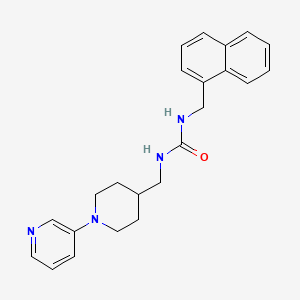
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)
